molecular formula C16H6K4N2O14S4 B1496520 Potassium indigotetrasulfonate CAS No. 28699-96-9

Potassium indigotetrasulfonate

Cat. No. B1496520
CAS RN: 28699-96-9
M. Wt: 734.9 g/mol
InChI Key: YWCAPYLKURBDGO-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium indigotetrasulfonate, also known as 5,5′,7,7′-Indigotetrasulfonic acid tetrapotassium salt, is a compound with the molecular formula C16H6K4N2O14S4 and a molecular weight of 734.88 . It is a dark blue-black powder and is used as a dye with a content of 85% . It is also used in hematology and histology .


Molecular Structure Analysis

The molecular structure of Potassium indigotetrasulfonate consists of 16 carbon atoms, 6 hydrogen atoms, 4 potassium atoms, 2 nitrogen atoms, 14 oxygen atoms, and 4 sulfur atoms . The exact mass of the molecule is 733.7250135 g/mol .


Physical And Chemical Properties Analysis

Potassium indigotetrasulfonate is a solid substance . It is soluble in water . The maximum absorption wavelength (λmax) is 591 nm . The molar absorptivity (εmax) is 18,400 at 254 nm in water at 0.01 g/L and 29,300 at 316 nm in water at 0.01 g/L .

Scientific Research Applications

    Diagnostic Assay Manufacturing

    Potassium indigotetrasulfonate may be used in the production of diagnostic assays, which are tests used to assess health conditions or diseases by evaluating biological markers in a patient’s samples .

    Hematology

    This compound could have applications in hematology, the study of blood, blood-forming organs, and blood diseases, possibly as a reagent or dye .

    Histology

    In histology, which involves the study of the microscopic anatomy of cells and tissues, Potassium indigotetrasulfonate might be utilized as a staining agent to help visualize tissue structures .

    Ozone-Scavenging Reagent

    Research has explored its use as an ozone-scavenging reagent, which could be important in environmental studies or processes like water treatment .

properties

IUPAC Name

tetrapotassium;2-(3-hydroxy-5,7-disulfonato-1H-indol-2-yl)-3-oxoindole-5,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O14S4.4K/c19-15-7-1-5(33(21,22)23)3-9(35(27,28)29)11(7)17-13(15)14-16(20)8-2-6(34(24,25)26)4-10(12(8)18-14)36(30,31)32;;;;/h1-4,17,19H,(H,21,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCAPYLKURBDGO-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6K4N2O14S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

734.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium indigotetrasulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium indigotetrasulfonate
Reactant of Route 2
Potassium indigotetrasulfonate
Reactant of Route 3
Potassium indigotetrasulfonate
Reactant of Route 4
Potassium indigotetrasulfonate
Reactant of Route 5
Potassium indigotetrasulfonate
Reactant of Route 6
Potassium indigotetrasulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.